molecular formula C45H88NO8P B1242774 1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine

1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine

Cat. No. B1242774
M. Wt: 802.2 g/mol
InChI Key: KVCSFWAPYZJNRB-RPBJOJELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PE(18:0/22:1(13Z)), also known as PE(40:1) or GPEtn(18:0/22:1), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:0/22:1(13Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:0/22:1(13Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:0/22:1(13Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:0/22:1(13Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:0/22:1(13Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:0/22:1(13Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/22:1(13Z)/0:0);  which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/22:1(13Z)) can be biosynthesized from PS(18:0/22:1(13Z));  which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:0/22:1(13Z)) can be biosynthesized from PS(18:0/22:1(13Z)) through the action of the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:0/22:1(13Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/22:1(13Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:0/22:1(13Z)) is involved in phosphatidylcholine biosynthesis PC(18:0/22:1(13Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/22:1(13Z)) pathway.
PE(18:0/22:1(13Z)) is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine.

Scientific Research Applications

1. Model Membrane Studies

1-Octadecanoyl-2-decanoyl-sn-glycero-3-phosphoethanolamine, a variant of the target compound, has been used in model membrane studies. Lin et al. (1995) explored its interaction with dimyristoyl phosphatidylethanolamine, revealing miscibility in lipid bilayers and phase behavior at different pH levels, highlighting its utility in studying membrane dynamics and interactions (Lin, Li, Brumbaugh, & Huang, 1995).

2. Lipid Structural Analysis

Unusual molecular species of phospholipids, including 1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine, have been isolated and analyzed using high-performance liquid chromatography and mass spectrometry. This research, by Dasgupta et al. (1987), contributes to our understanding of the structural diversity of phospholipids in various biological materials, including marine sponges (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).

3. Polymerizable Phosphoethanolamine Synthesis

The synthesis of polymerizable bis-substituted phosphoethanolamines like 1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine has been explored for potential applications in creating novel polymers. Srisiri, Lee, and O'Brien (1995) reported on this area, contributing to the field of synthetic organic chemistry and materials science (Srisiri, Lee, & O'Brien, 1995).

4. Characterization in Biological Systems

Characterizing the molecular species of phosphatidylethanolamine, including variants similar to the target compound, in biological systems like the kidney of freshwater snails has been a topic of research. Chen, Carvey, and Li (1999) contributed to this field by using chromatography and mass spectrometry, enhancing our understanding of lipid composition in specific organisms (Chen, Carvey, & Li, 1999).

properties

Product Name

1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine

Molecular Formula

C45H88NO8P

Molecular Weight

802.2 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (Z)-docos-13-enoate

InChI

InChI=1S/C45H88NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h17,19,43H,3-16,18,20-42,46H2,1-2H3,(H,49,50)/b19-17-/t43-/m1/s1

InChI Key

KVCSFWAPYZJNRB-RPBJOJELSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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